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Compound of Interest

Compound Name: But-3-ene-1-sulfonamide

Cat. No.: B3121670 Get Quote

Disclaimer: The following technical guide has been constructed as a representative document

for researchers, scientists, and drug development professionals. As of the latest literature

review, detailed experimental data including specific synthesis protocols, comprehensive

spectroscopic analysis, and biological activity for But-3-ene-1-sulfonamide (CAS 291514-02-

8) is not extensively available in the public domain. Therefore, this guide provides a

synthesized and predictive overview based on established principles of organic chemistry and

the known properties of structurally related aliphatic and unsaturated sulfonamides. The

experimental protocols and data presented herein are illustrative and should be adapted and

validated in a laboratory setting.

Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide

array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties. The

incorporation of unsaturation, such as a terminal alkene, into a sulfonamide scaffold introduces

a reactive handle for further chemical modification, making compounds like But-3-ene-1-
sulfonamide valuable building blocks in drug discovery and organic synthesis. This guide

provides a comprehensive technical overview of But-3-ene-1-sulfonamide, covering its

chemical properties, a representative synthesis protocol, expected spectroscopic

characteristics, and potential applications.

Chemical Properties and Data
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But-3-ene-1-sulfonamide is a primary sulfonamide bearing a terminal olefin. Its chemical

behavior is dictated by the interplay of the acidic N-H protons of the sulfonamide group and the

reactive π-bond of the alkene.

Property
Predicted
Value/Information

Source/Basis

CAS Number 291514-02-8 Chemical Abstracts Service

Molecular Formula C₄H₉NO₂S -

Molecular Weight 135.19 g/mol -

Appearance White to off-white solid
Analogy to similar aliphatic

sulfonamides

Melting Point
Not available (predicted to be

a low-melting solid)

General properties of small

aliphatic sulfonamides

Boiling Point Not available -

Solubility

Soluble in polar organic

solvents (e.g., methanol,

ethanol, DMSO, DMF);

sparingly soluble in water and

nonpolar organic solvents.

General solubility of

sulfonamides

Storage
2-8°C, under inert atmosphere,

sealed in a dry environment

Supplier recommendations for

similar compounds

Representative Synthesis Protocol
The synthesis of primary sulfonamides is well-established in organic chemistry. A common and

reliable method involves the reaction of a sulfonyl chloride with ammonia. The precursor, but-3-

ene-1-sulfonyl chloride, can be prepared from the corresponding thiol or sulfonic acid.

Experimental Workflow: Synthesis of But-3-ene-1-
sulfonamide
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Part 1: Synthesis of But-3-ene-1-sulfonyl Chloride

Part 2: Ammonolysis

But-3-ene-1-thiol

Oxidative Chlorination
(e.g., Cl₂, H₂O or NCS, HCl)

But-3-ene-1-sulfonyl Chloride

But-3-ene-1-sulfonyl Chloride

Proceed to Part 2

Reaction with excess Ammonia
(aq. NH₃ or NH₃ in THF)

Aqueous Workup & Extraction

Column Chromatography

But-3-ene-1-sulfonamide

Click to download full resolution via product page

Caption: Representative two-part synthesis of But-3-ene-1-sulfonamide.
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Step-by-Step Methodology
Part 1: Synthesis of But-3-ene-1-sulfonyl Chloride

Reaction Setup: To a stirred solution of but-3-ene-1-thiol (1.0 eq) in a suitable solvent such

as dichloromethane (DCM) or acetonitrile at 0°C, add an oxidative chlorinating agent. A

common system is N-chlorosuccinimide (NCS) in the presence of a catalytic amount of a

chloride source like HCl.

Reaction: The reaction is typically exothermic and should be maintained at a low

temperature. The progress of the reaction can be monitored by Thin Layer Chromatography

(TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Workup: Upon completion, the reaction mixture is quenched with water. The organic layer is

separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under

reduced pressure to yield crude but-3-ene-1-sulfonyl chloride. This intermediate is often used

in the next step without further purification due to its reactivity.

Part 2: Synthesis of But-3-ene-1-sulfonamide

Reaction Setup: The crude but-3-ene-1-sulfonyl chloride (1.0 eq) is dissolved in a solvent like

tetrahydrofuran (THF) and cooled to 0°C.

Ammonolysis: An excess of aqueous ammonia (e.g., 28-30% solution, 5-10 eq) is added

dropwise to the stirred solution. The reaction is allowed to warm to room temperature and

stirred for several hours.

Workup and Extraction: The reaction mixture is concentrated to remove THF. The aqueous

residue is then extracted with a suitable organic solvent, such as ethyl acetate. The

combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and

concentrated in vacuo.

Purification: The crude product is purified by column chromatography on silica gel using a

gradient of ethyl acetate in hexanes to afford pure But-3-ene-1-sulfonamide.

Spectroscopic Analysis (Predicted)
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The structural elucidation of But-3-ene-1-sulfonamide would rely on a combination of NMR,

IR, and mass spectrometry. The following are predicted spectroscopic data based on the

compound's structure.

¹H NMR (Proton Nuclear Magnetic Resonance)
δ 5.8-6.0 ppm (m, 1H): Vinylic proton (-CH=CH₂).

δ 5.0-5.2 ppm (m, 2H): Terminal vinylic protons (=CH₂).

δ 3.1-3.3 ppm (t, 2H): Methylene protons adjacent to the sulfonyl group (-CH₂-SO₂).

δ 2.4-2.6 ppm (q, 2H): Methylene protons adjacent to the vinylic group (-CH₂-CH=).

δ 4.5-5.5 ppm (s, 2H): Amide protons (-SO₂NH₂), broad singlet, exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
δ 136-138 ppm: Vinylic carbon (-CH=).

δ 116-118 ppm: Terminal vinylic carbon (=CH₂).

δ 55-57 ppm: Carbon adjacent to the sulfonyl group (-CH₂-SO₂).

δ 30-32 ppm: Carbon adjacent to the vinylic group (-CH₂-CH=).

IR (Infrared) Spectroscopy
3350-3250 cm⁻¹: N-H stretching vibrations of the primary sulfonamide (two bands).

3080-3010 cm⁻¹: C-H stretching of the alkene.

1640 cm⁻¹: C=C stretching of the terminal alkene.

1330-1310 cm⁻¹ and 1160-1140 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations,

respectively.

990 and 910 cm⁻¹: Out-of-plane C-H bending of the terminal alkene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b3121670?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3121670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Molecular Ion (M⁺): Expected at m/z = 135.

Key Fragmentation Patterns: Loss of the sulfonamide group (-SO₂NH₂) and fragmentation of

the butyl chain are expected. Common fragments would include those corresponding to the

butenyl cation and fragments arising from cleavage of the C-S and S-N bonds.

Reactivity and Potential Applications
The dual functionality of But-3-ene-1-sulfonamide makes it a versatile synthetic intermediate.

Reactivity Profile

But-3-ene-1-sulfonamide

Alkene Reactions
(e.g., Halogenation, Epoxidation, Hydroboration, Metathesis)

Sulfonamide Reactions
(e.g., N-Alkylation, N-Arylation, Formation of Sulfonylureas)

Diverse Functionalized Derivatives

Click to download full resolution via product page

To cite this document: BenchChem. [An In-depth Technical Guide to But-3-ene-1-
sulfonamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3121670#but-3-ene-1-sulfonamide-cas-number-
291514-02-8-details]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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